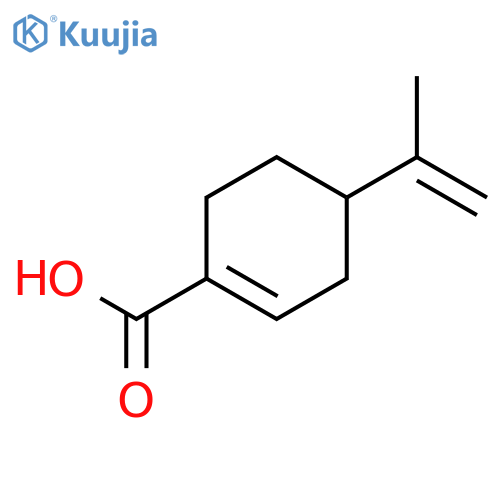

Cas no 7694-45-3 (1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-)

7694-45-3 structure

商品名:1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 化学的及び物理的性質

名前と識別子

-

- 1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-

- 4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

- (4S)-[2-propenyl]-1-cyclohexene-1-carboxylic acid

- (S)-(-)-4-isopropenylcyclohexene-1-carboxylic acid

- (S)-(-)-perillyc acid

- (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid

- 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid

- 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid

- 4-Isopropenyl-1-cyclohexene-1-carboxylic acid

- 4-Isopropenylcyclohex-1-enecarboxylic acid

- EINECS 231-709-5

- Perillic a

- PERILLIC ACID

- NCGC00015832-07

- AKOS006230667

- SR-01000076076-1

- CCG-205081

- FT-0693829

- NS00015181

- Tox21_501001

- UNII-PKS69DU4ZQ

- SCHEMBL465998

- NSC-641067

- 4-isopropenylcyclohex-1-ene carboxylic acid

- CS-0062325

- NCGC00015832-05

- NCI60_013759

- FT-0771613

- SR-01000076076-6

- (S)-4-(1-Propen-2-yl)cyclohex-1-enecarboxylic Acid

- Q27104388

- NCGC00015832-03

- 1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-

- LMPR0102090041

- NCGC00015832-04

- (-)-perillic acid

- SR-01000076076-5

- 5-AMINO-1H-PYRAZOLE-1,3-DICARBOXYLICACIDETHYLMETHYLESTER

- NSC641067

- Perillicacid

- PERILLIC ACID [INCI]

- NCGC00094295-01

- NCGC00094295-02

- EU-0101001

- PKS69DU4ZQ

- NCGC00094295-04

- P 7083

- NCGC00261686-01

- 7694-45-3

- HY-113471

- LP01001

- HMS3263I03

- SR-01000076076

- SDCCGSBI-0050974.P002

- CHEBI:36999

- NCGC00015832-06

- CHEMBL1373981

- SY316382

- 4-(2-propenyl)-1-cyclohexane-1-carboxylic acid

- DTXSID60864105

- NCGC00015832-02

- CDSMSBUVCWHORP-UHFFFAOYSA-N

- Lopac0_001001

- NCGC00094295-03

- 1A4758DA-6365-4FD5-BAEA-16032D3488FF

- (S)-(-)-Perillic acid

- (+-)-Perrillic acid

-

- インチ: InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)

- InChIKey: CDSMSBUVCWHORP-UHFFFAOYSA-N

- ほほえんだ: CC(=C)C1CCC(=CC1)C(=O)O

計算された属性

- せいみつぶんしりょう: 166.09938g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 166.09938g/mol

- 単一同位体質量: 166.09938g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 12

- 複雑さ: 238

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.9817 (rough estimate)

- ゆうかいてん: 129-131 °C(lit.)

- ふってん: 234.44°C (rough estimate)

- フラッシュポイント: 134 °C

- 屈折率: 1.4859 (estimate)

- PSA: 37.30000

- LogP: 2.37360

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- セキュリティ情報

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A702474-5g |

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid |

7694-45-3 | 98% | 5g |

$1287.0 | 2025-02-27 | |

| Ambeed | A702474-1g |

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid |

7694-45-3 | 98% | 1g |

$429.0 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132965-5g |

Perillic acid |

7694-45-3 | 98% | 5g |

¥13859.00 | 2024-07-28 | |

| Ambeed | A702474-250mg |

4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid |

7694-45-3 | 98% | 250mg |

$172.0 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132965-1g |

Perillic acid |

7694-45-3 | 98% | 1g |

¥4622.00 | 2024-07-28 |

1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)- 関連文献

-

Elisabetta Gabano,Marzia Bruna Gariboldi,Emanuela Marras,Francesca Barbato,Mauro Ravera Dalton Trans. 2023 52 11349

-

Dong-Mi Li,Yan-Song Zheng Chem. Commun. 2011 47 10139

-

Nannan Liu,Xuefeng Chen,Juanna Song,Mengyin Chen,Pin Gong,Wei Jia,Guoliang Li Food Funct. 2021 12 9994

-

Rina Terao,Akira Murata,Kazuhiro Sugamoto,Tomoko Watanabe,Kiyoko Nagahama,Keiko Nakahara,Tomomi Kondo,Noboru Murakami,Keiichi Fukui,Hidemi Hattori,Nozomu Eto Food Funct. 2019 10 38

-

David H. Grayson Nat. Prod. Rep. 2000 17 385

7694-45-3 (1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-) 関連製品

- 58-22-0(Testosterone)

- 62-99-7(6,17-Dihydroxy-6b,17b-androst-4-en-3-one)

- 56-47-3(Deoxy Corticosterone Acetate)

- 1016260-22-2(1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-)

- 51-77-4(Gefarnate)

- 52-78-8(Norethandrolone)

- 58-20-8(Testosterone Cypionate)

- 636-82-8(1-Cyclohexenylcarboxylic acid)

- 60-33-3(Linoleic Acid, from Plants)

- 64-85-7(11-Deoxy Corticosterone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7694-45-3)1-Cyclohexene-1-carboxylicacid, 4-(1-methylethenyl)-

清らかである:99%

はかる:5g

価格 ($):1325